1-Methoxy-4-nitrosobenzene
Description
Properties
IUPAC Name |
1-methoxy-4-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSDPIZGIWNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164808 | |
| Record name | Anisole, p-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-21-8 | |
| Record name | 1-Methoxy-4-nitrosobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisole, p-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisole, p-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methoxy 4 Nitrosobenzene
Strategies for the Direct Formation of Aryl Nitroso Moieties
The direct synthesis of 1-methoxy-4-nitrosobenzene can be accomplished by the electrophilic nitrosation of anisole (B1667542). This reaction involves the direct attack of a nitrosating agent on the electron-rich aromatic ring of anisole. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, which facilitates the substitution at the para position due to steric hindrance at the ortho positions.
A common method involves the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid. The reaction is sensitive to conditions such as acid concentration. For instance, the nitrosation of anisole in 46.5% sulfuric acid leads to the formation of the nitroso compound. researchgate.net The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the benzene (B151609) ring.
Table 1: Conditions for Direct Nitrosation of Anisole
| Reactant | Nitrosating Agent | Acid | Key Observation |
| Anisole | Nitrous Acid (in situ) | Sulfuric Acid (46.5%) | Product formed via slow proton loss from the Wheland intermediate. researchgate.net |
A study involving deuterium-labeled anisole ([4-²H]anisole) demonstrated a kinetic isotope effect (kH/kD) of 4.0, indicating that the rate-determining step of the reaction is the proton loss from the Wheland intermediate (the sigma complex) formed after the initial attack of the nitrosonium ion. researchgate.net
Precursor-Based Synthetic Routes to this compound
The oxidation of the primary amino group of 4-methoxyaniline (also known as p-anisidine) provides a viable route to this compound. wikipedia.org This transformation requires carefully selected oxidizing agents to prevent over-oxidation to the corresponding nitro compound or side reactions leading to azoxybenzenes. rsc.org
Common oxidizing agents for converting primary aromatic amines to nitroso compounds include peroxy acids, such as peroxybenzoic acid. rsc.org Another effective system involves hydrogen peroxide (H₂O₂) in the presence of an organocatalyst. rsc.org The choice of solvent and reaction conditions is crucial for achieving high selectivity and yield. For example, the oxidation of various substituted anilines has been successfully carried out using 2,2,2-trifluoro-1-phenylethanone as a catalyst with hydrogen peroxide in a mixed solvent system of ethanol (B145695) and an aqueous buffer. rsc.org
Table 2: Representative Oxidation Systems for Anilines
| Precursor | Oxidizing Agent | Catalyst/Solvent System | Product Type |
| 4-Methoxyaniline | Peroxybenzoic Acid | Chloroform | Nitroso Compound. rsc.org |
| Substituted Anilines | Hydrogen Peroxide (30% aq.) | 2,2,2-trifluoro-1-phenylethanone / Ethanol-Buffer | Azoxybenzenes or Nitroarenes (Nitroso is an intermediate). rsc.org |
The reaction proceeds through the formation of the corresponding hydroxylamine (B1172632) (4-methoxyphenylhydroxylamine), which is then rapidly oxidized to the nitroso compound. Controlling the reaction stoichiometry and temperature is essential to isolate the nitroso intermediate.
The partial reduction of 4-methoxy-1-nitrobenzene is another synthetic pathway. The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. nih.govchemrxiv.org
Reduction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Achieving a selective reduction that stops at the nitroso stage (a two-electron reduction) is challenging because the nitroso intermediate is often more readily reduced than the starting nitro compound. nih.gov Consequently, the reaction tends to proceed to the hydroxylamine or the fully reduced amine. orientjchem.org
Various reducing agents and catalytic systems have been studied for nitroarene reduction. These include catalytic hydrogenation over metal catalysts (like platinum or nickel) and chemical reductants. orientjchem.orgresearchgate.net For instance, the reduction of 4-nitroanisole (B1192098) has been successfully achieved to yield 4-methoxyaniline using reagents like sodium sulfide (B99878) or catalytic hydrogenation. echemi.comwikipedia.org To isolate this compound, mild reducing agents and strictly controlled reaction conditions, such as low temperatures and careful monitoring of the reaction progress, are necessary. Electrochemical methods have also been explored, which allow for precise control of the reduction potential, potentially enabling the selective formation of the nitroso compound. researchgate.net
Mechanistic Insights into this compound Synthesis Pathways
The mechanisms underpinning the synthesis of this compound vary significantly with the chosen route.
Direct Nitrosation: This reaction follows a classical electrophilic aromatic substitution mechanism. The nitrosonium ion (NO⁺) acts as the electrophile, attacking the π-system of the anisole ring to form a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. The methoxy group stabilizes the positive charge, particularly when the attack is at the para position. The subsequent loss of a proton from the para-carbon re-establishes the aromaticity of the ring, yielding this compound. researchgate.net
Oxidation of 4-Methoxyaniline: The oxidation of the primary amine begins with the formation of an N-hydroxylamine derivative. This intermediate is then further oxidized to the nitroso compound. The exact mechanism can depend on the oxidant used, but it generally involves electron transfer from the nitrogen atom. The process is a two-step oxidation, where the amine is first converted to hydroxylamine, which is then converted to the nitroso compound.
Reduction of 4-Methoxy-1-nitrobenzene: The reduction of nitroarenes can proceed through two main pathways: a direct "hydrogenation" route or a "condensation" route. chemrxiv.orgorientjchem.org
The direct pathway involves the sequential addition of electrons and protons. The nitro group (Ar-NO₂) is first reduced to the nitroso group (Ar-NO), followed by reduction to the hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). nih.govorientjchem.org
The condensation pathway involves the reaction of intermediates. For example, nitrosobenzene (B162901) can react with phenylhydroxylamine to form azoxybenzene (B3421426), which can be further reduced. orientjchem.orgkoreascience.kr The specific mechanism is highly dependent on the catalyst, pH, and solvent system. koreascience.kr
Innovations in Sustainable Synthesis of Aryl Nitroso Compounds
Recent research has focused on developing greener and more sustainable methods for synthesizing aryl nitroso compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One area of innovation is the use of solvent-free reaction conditions. For example, N-nitrosation of secondary amines has been achieved using tert-butyl nitrite (TBN) without any solvent, offering benefits such as easy product isolation and minimal environmental impact. rsc.org While this applies to N-nitroso compounds, the principles of using alternative nitrosating agents under green conditions are relevant.
Photocatalysis represents another frontier. Light-driven reactions can often proceed under mild conditions without the need for harsh reagents. A direct photochemical method for the one-pot, catalyst-free synthesis of azoxybenzene derivatives from nitrobenzene (B124822) precursors has been reported, which proceeds via a nitroso intermediate. researchgate.net Furthermore, continuous flow synthesis, which offers better control over reaction parameters and improved safety, has been applied to the photochemical rearrangement of aryl imines to produce nitrosoarenes. acs.org These advanced methods highlight a shift towards more sustainable and efficient synthetic protocols in organic chemistry.
Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 4 Nitrosobenzene
Electron Density Distribution and Resonance Effects within the 1-Methoxy-4-nitrosobenzene System
The electron density of the aromatic ring in this compound is modulated by the competing electronic effects of the methoxy (B1213986) and nitroso substituents. The methoxy group is a strong activating group, exerting a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). Conversely, the nitroso group is generally considered deactivating, primarily due to the electronegativity of its nitrogen and oxygen atoms, resulting in a significant electron-withdrawing inductive effect (-I).
Computational studies on similarly substituted nitrobenzenes show that electron-donating groups like methoxy increase the π-electron population of the ring, while electron-withdrawing groups like nitro or nitroso decrease it. In this compound, the methoxy group's donation dominates, making the ring more electron-rich than nitrobenzene (B124822), but less so than anisole (B1667542). This results in a polarized molecule with significant charge separation.
The interplay of these effects can be visualized through resonance structures that depict the delocalization of electrons across the system.
Resonance Structures of this compound:
Structure A: Neutral molecule.
Structure B: Donation from the methoxy group, creating a negative charge at the ortho position and a positive charge on the methoxy oxygen.
Structure C: Further delocalization places the negative charge at the carbon bearing the nitroso group.
Structure D: Withdrawal by the nitroso group, creating a positive charge at the para position (relative to the nitroso group) and a negative charge on the nitroso oxygen.
The relative contribution of these resonance hybrids influences the reactivity and substitution patterns of the molecule. The Hammett constants for these substituents provide a quantitative measure of their electronic influence.
| Substituent | σ_para | Effect Type | Influence on Reactivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating (Resonance) | Activating |
| -NO (Nitroso) | +0.91 | Strongly Electron-Withdrawing (Inductive/Resonance) | Deactivating |
| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing (Inductive/Resonance) | Deactivating |
Electrophilic Reactivity and Aromatic Substitution Patterns in this compound
Electrophilic aromatic substitution (EAS) on this compound is directed by the combined influence of the strongly activating, ortho,para-directing methoxy group and the deactivating, meta-directing (relative to itself) nitroso group. In EAS reactions, the incoming electrophile seeks positions of high electron density.
In this compound, the positions ortho to the methoxy group (2 and 6) are the same as the positions meta to the nitroso group. Therefore, both groups cooperatively direct incoming electrophiles to these positions. Substitution at position 2 (or 6) is favored due to the powerful activating and directing effect of the methoxy group.
| Position | Influence of -OCH₃ Group | Influence of -NO Group | Predicted Outcome |
|---|---|---|---|
| 2, 6 | Strongly Activated (ortho) | Least Deactivated (meta) | Major Product |
| 3, 5 | Less Activated (meta) | Strongly Deactivated (ortho) | Minor or No Product |
Nucleophilic Reactivity and Transformations Involving the Nitroso Group
The nitroso group (-N=O) in this compound is an electrophilic center and can undergo nucleophilic attack. The nitrogen atom, bonded to a highly electronegative oxygen, is electron-deficient and serves as the primary site for nucleophilic addition. This reactivity is analogous to that of a carbonyl group.
A wide range of nucleophiles can react with the nitroso group. For instance, organometallic reagents (e.g., Grignard reagents) can add to the nitrogen atom, leading to N,N-disubstituted hydroxylamines after workup. The reaction with primary amines can lead to the formation of azo compounds, a transformation of significant synthetic utility in the dye industry. The increased electron density on the aromatic ring due to the methoxy group may slightly modulate the electrophilicity of the nitroso nitrogen, but it remains a reactive site for nucleophiles.
Redox Chemistry of the Nitroso Moiety in this compound
The nitrogen atom in the nitroso group has an oxidation state of +1, making it susceptible to both oxidation and reduction.
The nitroso group of this compound can be readily oxidized to a nitro group (-NO₂), which has a nitrogen oxidation state of +3. This transformation yields 1-methoxy-4-nitrobenzene (p-nitroanisole). Common oxidizing agents for this process include hydrogen peroxide, peroxy acids (like peroxybenzoic acid), and nitric acid. rsc.org The oxidation is often a facile process, which can sometimes occur slowly upon exposure to air, contributing to the instability of some nitroso compounds.
The reduction of the nitroso group is a synthetically important transformation. Complete reduction of this compound leads to the formation of 4-methoxyaniline (p-anisidine), a valuable industrial intermediate. wikipedia.org This reduction involves a change in the nitrogen oxidation state from +1 to -3. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) and metal/acid combinations (e.g., Sn/HCl or Fe/HCl). researchgate.net
The reduction is believed to proceed stepwise, potentially through an intermediate hydroxylamine (B1172632) species (4-methoxy-N-phenylhydroxylamine). Under controlled conditions, it might be possible to isolate this intermediate, but typically, the reaction proceeds to the fully reduced aniline (B41778).
| Starting Material | Reagent/Catalyst | Product | Typical Yield |
|---|---|---|---|
| 1-Methoxy-4-nitrobenzene (p-Nitroanisole) | H₂, Pt/C, Methanol | 4-Methoxyaniline (p-Anisidine) | High |
| 1-Methoxy-4-nitrobenzene (p-Nitroanisole) | Fe/HCl | 4-Methoxyaniline (p-Anisidine) | Good to High |
| 1-Methoxy-4-nitrobenzene (p-Nitroanisole) | Dihydrolipoamide-Fe(II) | 4-Methoxyaniline (p-Anisidine) | 73% researchgate.net |
Data for the analogous reduction of 1-methoxy-4-nitrobenzene is presented due to its close relevance and availability.
Dimerization and Aggregation Dynamics of Aryl Nitroso Compounds
A characteristic feature of aryl nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. In the solid state and often in concentrated solutions, this compound exists predominantly as a dimeric species, specifically an azodioxide. This dimerization occurs through the formation of a covalent bond between the nitrogen atoms of two monomer units.
The dimer can exist as two geometric isomers: a cis (or Z) isomer and a trans (or E) isomer. The trans-dimer is typically colorless or pale yellow, while the monomeric form is characteristically green or blue. This equilibrium is influenced by several factors:
Temperature: Higher temperatures favor the entropically preferred monomeric form.
Concentration: Dilute solutions favor the monomer, shifting the equilibrium away from the second-order dimerization process.
Solvent: The nature of the solvent can influence the position of the equilibrium.
Substituents: Electron-donating substituents on the aromatic ring, such as the methoxy group, can stabilize the monomer through resonance, potentially shifting the equilibrium towards the monomer compared to unsubstituted nitrosobenzene (B162901).
This dynamic equilibrium is a crucial aspect of the chemistry of this compound, affecting its color, reactivity, and spectroscopic properties. The dissociation of the dimer is the first step in many reactions involving the nitroso group.
Reactions Leading to Azo Compounds and Other Derivatives from this compound
The primary route through which this compound is converted into unsymmetrical azo compounds is the Baeyer-Mills reaction. This classic condensation reaction involves the reaction of a nitroso-compound with an aniline, typically in an acidic medium like acetic acid, to form an azobenzene (B91143) derivative.
The generally accepted mechanism for the Baeyer-Mills reaction involves the nucleophilic attack of the aniline's amino group on the nitrogen atom of the nitroso group. This is followed by a series of proton transfer and dehydration steps to yield the final azo compound. The reaction proceeds best when the aniline is electron-rich, enhancing its nucleophilicity, and the nitrosobenzene is electron-poor. nih.gov
The reactivity of this compound in these condensations is influenced by the electronic properties of the reacting aniline. Research on the Baeyer-Mills reaction with the closely related nitrosobenzene has shown that anilines with electron-donating groups (like methoxy or methyl) provide excellent yields of the corresponding azobenzene. Conversely, anilines bearing strongly electron-withdrawing groups (such as nitro or cyano) often result in low yields or no reaction, due to the reduced nucleophilicity of the aniline. nih.govresearchgate.net Steric hindrance from ortho-substituents on the aniline can also diminish product yields. researchgate.net
A significant side reaction in the Baeyer-Mills condensation is the formation of azoxybenzene (B3421426) derivatives. This is thought to occur when the aniline reduces the nitrosoarene to a hydroxylamine, which can then condense with another molecule of the nitrosoarene. This side reaction is more prominent with very electron-rich anilines, which are more easily oxidized. nih.gov
While comprehensive substrate scope studies specifically utilizing this compound are not extensively documented in a single source, the expected outcomes can be inferred from studies on nitrosobenzene. The following table, based on data from the reaction of nitrosobenzene with various anilines, illustrates the typical influence of aniline substituents on product yield in a Baeyer-Mills reaction. These findings provide a strong indication of the expected reactivity with this compound.
| Aniline Reactant | Substituent on Aniline | Expected Product with this compound | Typical Yield (%) for Nitrosobenzene Reaction nih.govbeilstein-journals.org | Notes |
|---|---|---|---|---|
| p-Anisidine | 4-OCH₃ (Electron-donating) | 4,4'-Dimethoxyazobenzene | High (>90%) | Electron-rich anilines show high reactivity. beilstein-journals.org |
| p-Toluidine | 4-CH₃ (Electron-donating) | 4-Methoxy-4'-methylazobenzene | High (>90%) | Increased nucleophilicity of the aniline leads to high yields. beilstein-journals.org |
| Aniline | None | 4-Methoxyazobenzene | High (~98%) | The unsubstituted aniline reacts efficiently. beilstein-journals.org |
| p-Chloroaniline | 4-Cl (Electron-withdrawing) | 4-Chloro-4'-methoxyazobenzene | Moderate-High (~85%) | Halogens have a moderate deactivating effect. beilstein-journals.org |
| p-Cyanoaniline | 4-CN (Strongly electron-withdrawing) | 4-Cyano-4'-methoxyazobenzene | Low (~15-20%) | Reduced nucleophilicity of the aniline significantly lowers the yield. researchgate.net |
| p-Nitroaniline | 4-NO₂ (Strongly electron-withdrawing) | 4-Methoxy-4'-nitroazobenzene | Very Low / No Reaction | Anilines with strong electron-withdrawing groups are generally unreactive under standard conditions. researchgate.netd-nb.info |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4 Nitrosobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in 1-methoxy-4-nitrosobenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, ¹⁵N, and ¹⁷O, a comprehensive structural picture can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methoxy (B1213986) and aromatic protons. Due to the para-substitution pattern, the aromatic region should display a characteristic AA'BB' system, appearing as two symmetrical doublets.
Aromatic Protons: The protons ortho to the electron-donating methoxy group (H-2, H-6) are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing nitroso group (H-3, H-5) would be deshielded and appear downfield.
Methoxy Protons: The three protons of the methoxy (-OCH₃) group are chemically equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
| H-2, H-6 (ortho to -OCH₃) | ~7.0 - 7.2 | Doublet (d) | ~9 Hz (ortho coupling) |
| H-3, H-5 (ortho to -N=O) | ~7.8 - 8.0 | Doublet (d) | ~9 Hz (ortho coupling) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated: one for the methoxy carbon and four for the aromatic carbons, due to the molecule's symmetry. The chemical shifts are heavily influenced by the electronic effects of the substituents. Literature indicates that ¹³C NMR data for this compound has been reported. chemicalbook.com
C1 (ipso-carbon, -OCH₃): This carbon is attached to the strongly shielding oxygen atom and is expected to appear significantly downfield.
C4 (ipso-carbon, -N=O): The carbon attached to the nitroso group is also expected to be downfield, its position influenced by the complex electronic nature of the N=O group.
C2, C6 (ortho to -OCH₃): These carbons are shielded by the electron-donating methoxy group and will appear upfield compared to unsubstituted benzene (B151609).
C3, C5 (ortho to -N=O): These carbons are deshielded by the electron-withdrawing nitroso group and will appear downfield.
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear furthest upfield, typically in the 55-60 ppm range.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | ~56 |
| C2, C6 | ~115 |
| C3, C5 | ~125 |
| C4 | ~150 |
| C1 | ~165 |
Directly probing the nitrogen and oxygen atoms of the nitroso group via ¹⁵N and ¹⁷O NMR provides invaluable insight into its electronic structure, although these techniques are less common due to lower natural abundance and sensitivity.
¹⁵N NMR: The ¹⁵N nucleus is a spin-½ nucleus, which can provide sharp signals. The chemical shift of the nitroso nitrogen is highly sensitive to its electronic environment. For C-nitroso compounds, the ¹⁵N chemical shift is expected in a very broad downfield range, typically between 400 and 900 ppm relative to ammonia. nist.gov This large range reflects the significant paramagnetic contribution to the shielding of the nitrogen nucleus in the N=O bond.
¹⁷O NMR: The oxygen of the nitroso group can be studied using ¹⁷O NMR. Although ¹⁷O is a quadrupolar nucleus (spin 5/2), which can lead to broad signals, it offers direct information about the N=O bond. Studies on C-nitrosoarene compounds have shown that the ¹⁷O chemical shifts are extremely sensitive to the bonding environment, appearing in a range of approximately 1250–1550 ppm. spectrabase.comnist.govhmdb.ca These compounds exhibit one of the largest known ¹⁷O chemical shift anisotropies, which can exceed 2800 ppm, providing detailed information about the electronic asymmetry around the oxygen atom. spectrabase.comnist.govhmdb.ca
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a characteristic fingerprint for this compound.
N=O Stretch: The most characteristic vibration is the N=O stretching mode, which typically appears in the region of 1500-1620 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.
Aromatic Vibrations: C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region. Para-substitution is often indicated by a strong C-H out-of-plane bending vibration in the 810-840 cm⁻¹ range.
Methoxy Group Vibrations: The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are characteristic and typically found near 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3030 - 3100 |
| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2960 |
| N=O Stretch | -N=O | 1500 - 1620 |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1030 |
| Para-substitution C-H Bend | Ar-H | 810 - 840 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. The molecular weight of this compound is 137.14 g/mol . chemicalbook.com
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 137.
Fragmentation Pattern: The fragmentation is dictated by the functional groups. Key expected fragmentation pathways include:
Loss of NO radical: A prominent peak at m/z 107 (M-30) is characteristic of nitroso compounds, resulting from the cleavage of the C-N bond. researchgate.net
Loss of a methyl radical: Cleavage of the ether's methyl group would result in a peak at m/z 122 (M-15).
Loss of CH₂O: A rearrangement followed by the loss of formaldehyde (B43269) from the M-15 fragment could lead to further ions.
Loss of CH₃O radical: Cleavage of the ether bond can result in a peak at m/z 106 (M-31).
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 137 | [C₇H₇NO₂]⁺• (Molecular Ion) | - |
| 122 | [M - CH₃]⁺ | •CH₃ (15 Da) |
| 107 | [M - NO]⁺ | •NO (30 Da) |
| 106 | [M - CH₃O]⁺ | •OCH₃ (31 Da) |
| 77 | [C₆H₅]⁺ (Phenyl cation from m/z 107) | CO (28 Da) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions within its extended conjugated system.
π → π* Transitions: The conjugated system, which includes the benzene ring, the nitroso group, and the lone pairs on the methoxy oxygen, will give rise to intense π → π* transitions. These are typically observed at shorter wavelengths (e.g., 200-350 nm) and are responsible for strong UV absorption.
The presence of the electron-donating methoxy group in conjugation with the electron-withdrawing nitroso group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrosobenzene (B162901).
X-ray Crystallography for Precise Solid-State Molecular Geometry
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), no publicly available single-crystal X-ray diffraction data for this compound could be located.
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules within the crystal lattice.
While crystallographic data is not available for this compound, studies on structurally related compounds can offer some insights into the potential solid-state conformation. For instance, the crystal structures of various substituted nitrobenzenes have been extensively studied. However, it is important to note that the nitroso group (-N=O) has different electronic and steric properties compared to the nitro group (-NO₂), which would significantly influence the molecular geometry and crystal packing.
The absence of a determined crystal structure for this compound represents a gap in the comprehensive understanding of this compound's solid-state properties. Future crystallographic studies would be invaluable for elucidating its precise molecular geometry and intermolecular interactions, providing a more complete picture of its chemical and physical characteristics.
Theoretical and Computational Chemistry Approaches to 1 Methoxy 4 Nitrosobenzene
Quantum Chemical Studies on Electronic Structure, Bonding, and Stability
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. usd.edu It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying medium-sized molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) by finding the minimum energy on the potential energy surface. semanticscholar.orgjournalirjpac.com
For a molecule like 1-methoxy-4-nitrosobenzene, DFT would be used to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. niscpr.res.in Energetic properties, including the total energy, heats of formation, and strain energies, provide insights into the molecule's stability. While specific DFT studies on this compound are not readily found, extensive research on similar molecules like p-nitroaniline demonstrates the utility of this approach. For p-nitroaniline, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown good agreement with experimental geometric parameters. niscpr.res.in
Table 1: Illustrative Geometric Parameters Calculated via DFT (Note: The following data is for p-nitroaniline, a structurally related molecule, and is provided as an example of typical DFT outputs.)
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |
| C-N (amino) bond length | 1.38 Å | 1.43 Å |
| C-N (nitro) bond length | 1.45 Å | 1.48 Å |
| C-C bond length (avg) | 1.39 Å | 1.38 Å |
Data sourced from studies on 4-nitroaniline and is for illustrative purposes only. niscpr.res.in
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info This energy gap is also related to the molecule's electronic absorption properties and its potential as a nonlinear optical (NLO) material. ajchem-a.com For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the most likely sites for nucleophilic (electron-rich, associated with the HOMO) and electrophilic (electron-poor, associated with the LUMO) attack. For the related molecule p-nitroaniline, the HOMO-LUMO energy gap has been calculated to be approximately 4.24 eV, indicating that charge transfer occurs within the molecule. researchgate.net The analysis shows that the HOMO is primarily located on the amine group and the benzene (B151609) ring, while the LUMO is delocalized over the nitro group, signifying an intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group upon excitation. niscpr.res.inresearchgate.net
Table 2: Example Frontier Orbital Energies from DFT Calculations (Note: Data is for p-nitroaniline and serves as an example of FMO analysis.)
| Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | -0.24506 a.u. | -6.67 eV |
| LUMO | -0.09205 a.u. | -2.50 eV |
| HOMO-LUMO Gap | 0.15301 a.u. | 4.16 eV |
Data sourced from studies on 4-nitroaniline and is for illustrative purposes only. niscpr.res.in
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the behavior of systems containing a large number of atoms, such as a molecule in a solvent or a crystal lattice. nih.gov
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The methoxy (B1213986) (-OCH₃) and nitroso (-NO) groups can rotate relative to the benzene ring, and MD simulations can map the energy associated with these rotations to identify the most stable conformers and the energy barriers between them. Furthermore, MD can simulate how this compound interacts with other molecules, including solvent molecules or other solute molecules. researchgate.net These simulations can calculate interaction energies, analyze hydrogen bonding patterns, and predict how the molecule will behave in a condensed phase. While specific MD studies on this compound are scarce, simulations of related compounds like p-nitroaniline in various solvents have been used to understand local field effects and solvation structures. nih.gov
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are predictive modeling techniques that correlate the structural or property-based features of molecules with their biological activities or physical properties, respectively. dergipark.org.tr These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and an experimentally measured endpoint.
For a series of nitrosobenzene (B162901) derivatives including this compound, a QSAR study could be developed to predict their toxicity or another biological activity. dergipark.org.tr Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention times. These models are highly valuable in fields like drug discovery and environmental toxicology for screening large numbers of compounds computationally before undertaking expensive and time-consuming experimental work. The development of a robust QSAR/QSPR model relies on a diverse set of molecules and accurate molecular descriptors, often calculated using quantum chemical methods.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally. escholarship.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. rsc.org
For this compound, this approach could be used to study various reactions, such as its synthesis, degradation, or participation in cycloaddition reactions. DFT calculations are commonly employed to locate the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and, consequently, its rate. researchgate.net Verifying a true transition state involves frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction path. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.
Advanced Cheminformatics and Machine Learning in Nitrosobenzene Research
The integration of machine learning (ML) with cheminformatics is revolutionizing chemical research. astrazeneca.comrenewablematter.eu ML models, such as neural networks or support vector machines, can be trained on existing data from nitrosobenzene derivatives to predict a wide range of properties, from toxicity and carcinogenicity to reaction outcomes and physical properties. mdpi.com For example, an ML model could be trained on the computed properties and known activities of various substituted nitrobenzenes to predict the carcinogenicity of a new derivative like this compound. These data-driven approaches can accelerate the discovery process by prioritizing compounds for synthesis and testing, thereby augmenting the creativity and efficiency of chemists. sciencedaily.com
Applications of 1 Methoxy 4 Nitrosobenzene in Synthetic Organic Chemistry and Materials Science
Strategic Intermediate in the Synthesis of Complex Organic Molecules
1-Methoxy-4-nitrosobenzene serves as a valuable intermediate in the construction of complex molecular architectures, primarily through its participation in cycloaddition reactions. The electron-withdrawing nature of the nitroso group makes it a potent dienophile in hetero-Diels-Alder reactions, a powerful tool for the formation of six-membered heterocyclic rings. wikipedia.org This reactivity allows for the stereocontrolled synthesis of intricate polycyclic systems, which are often challenging to assemble through other synthetic routes.
The hetero-Diels-Alder reaction between a nitroso dienophile, such as this compound, and a conjugated diene leads to the formation of 3,6-dihydro-2H-1,2-oxazine scaffolds. researchgate.net These oxazine (B8389632) rings are versatile intermediates that can be further transformed into a variety of biologically interesting molecules. researchgate.net The reaction is known for its potential for high regio- and stereoselectivity, which is crucial in the synthesis of complex natural products and pharmaceuticals. researchgate.netbeilstein-journals.org
Furthermore, nitrosoarenes, including this compound, can be utilized in the synthesis of carbazoles. rsc.orgresearchgate.netacs.org These nitrogen-containing heterocyclic compounds are of significant interest due to their presence in numerous natural products and their diverse biological activities. acs.org The synthesis of carbazoles from nitroarenes often involves reductive cyclization strategies, where the nitroso group plays a key role in the formation of the carbazole (B46965) ring system. rsc.org For instance, a one-pot synthesis of carbazoles has been reported involving the reaction of nitroarenes with Grignard reagents, proceeding through a nitrosoarene intermediate. rsc.org
Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Nitroso Compounds
| Diene/Reactant | Nitroso Compound | Resulting Heterocycle | Application Area |
|---|---|---|---|
| Conjugated Dienes | This compound | 1,2-Oxazines | Pharmaceutical Intermediates |
| Grignard Reagents | Nitroarenes (via nitroso intermediate) | Carbazoles | Natural Product Synthesis, Materials Science |
Precursor for the Development of Dyes, Pigments, and Colorants
Historically and currently, aromatic nitro and nitroso compounds are fundamental precursors in the synthesis of a vast array of dyes and pigments. This compound, and more commonly its precursor 1-methoxy-4-nitrobenzene, are key intermediates in the production of azo dyes. nbinno.comunb.caechemi.com
The synthetic pathway to these colorants typically involves the reduction of the nitro or nitroso group to an amine. In the case of 1-methoxy-4-nitrobenzene, it is readily reduced to form 4-methoxyaniline (also known as p-anisidine). echemi.com This resulting aromatic amine is a crucial component in the synthesis of azo dyes. nbinno.comunb.cacymitquimica.comimpactfactor.orgijirset.com The general method for producing azo dyes involves the diazotization of an aromatic amine, such as 4-methoxyaniline, followed by a coupling reaction with another aromatic compound. unb.cacuhk.edu.hk
The presence of the methoxy (B1213986) group in the final dye structure can significantly influence its color, fastness, and other properties. Azo dyes derived from 4-methoxyaniline are used in a variety of applications, including the dyeing of textiles and plastics. ftstjournal.com
Table 2: Key Intermediates in Azo Dye Synthesis
| Precursor | Intermediate | Final Product Class |
|---|---|---|
| 1-Methoxy-4-nitrobenzene | 4-Methoxyaniline (p-Anisidine) | Azo Dyes |
| 4-Nitroaniline | Diazonium Salt | Disperse Azo Dyes |
Contributions to Pharmaceutical and Agrochemical Synthesis
The structural motifs derived from this compound are prevalent in a range of bioactive molecules, making it a valuable starting material in the synthesis of pharmaceuticals and agrochemicals. The reduction product, 4-methoxyaniline, serves as a versatile intermediate in the creation of these complex molecules. nbinno.comcymitquimica.comsdfine.com
In medicinal chemistry, the 4-methoxyphenylamine scaffold is incorporated into various drug candidates. For example, 4-methoxyaniline is an important intermediate in the synthesis of the proton pump inhibitor omeprazole. google.com It is also a precursor to 5-(ethylsulfonyl)-2-methoxyaniline, a key fragment in numerous compounds with antitumor properties, including inhibitors of VEGFR2, a receptor involved in angiogenesis. nih.gov
Furthermore, the heterocyclic systems accessible from this compound, such as phenothiazines, are of significant pharmacological interest. Phenothiazine derivatives are known to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. nih.gov The synthesis of phenothiazines can be achieved through the cyclization of appropriately substituted diphenylamines, which can be derived from nitroarenes. researchgate.netresearchgate.net
Integration into Polymer Chemistry and Advanced Functional Materials
The methoxy-substituted aromatic structure inherent in this compound makes its derivatives valuable monomers for the synthesis of functional polymers. Poly(p-anisidine), a polymer derived from the corresponding amine, 4-methoxyaniline, is a conducting polymer that has been explored for applications in biohybrid energy systems. rsc.org When interfaced with photosystem I, a photoactive protein, poly(p-anisidine) can facilitate charge transport, leading to the generation of photocurrent. rsc.org
Derivatives of 4-methoxyaniline are also used in the synthesis of other functional polymers. For instance, N-(4-methoxyphenyl)maleimide can be polymerized and copolymerized to create materials with specific thermal and solubility properties.
In the realm of advanced materials, molecules containing the 4-methoxyphenyl (B3050149) group are investigated for their nonlinear optical (NLO) properties. nih.govacs.org These materials can interact with intense light to produce new frequencies, a property that is valuable in applications such as telecommunications and optical computing. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro or nitroso) on an aromatic ring can lead to significant second-order NLO responses.
Furthermore, the structural motifs derived from anisole (B1667542) derivatives are found in liquid crystals. rsc.orgresearchgate.nettcichemicals.com The rigid core of the 4-methoxyphenyl group, combined with flexible side chains, can lead to the formation of various liquid crystalline phases, which are essential for display technologies and other optoelectronic devices. rsc.orgtcichemicals.com
Table 3: Polymer and Material Applications of this compound Derivatives
| Derivative | Polymer/Material Type | Key Property | Application |
|---|---|---|---|
| 4-Methoxyaniline | Poly(p-anisidine) | Electrical Conductivity | Biohybrid Energy, Sensors |
| 4-Methoxyaniline | Poly(N-(4-methoxyphenyl)maleimide) | Thermal Stability | High-performance plastics |
| Nitrosobenzene (B162901) Derivatives | Organic Crystals | Nonlinear Optical Activity | Optoelectronics |
Emerging Roles and Innovative Applications
Research into the applications of this compound and its derivatives continues to uncover new and innovative uses. The versatility of the nitroso group in organic synthesis is constantly being explored, leading to the development of novel synthetic methodologies. For example, the in-situ generation of nitroso compounds from nitroarenes followed by trapping in cycloaddition reactions provides a streamlined approach to complex heterocyclic systems.
The unique electronic properties of nitroso- and nitro-substituted aromatic compounds are also being leveraged in the design of new functional materials. The development of redox-active polymers for energy storage is a rapidly growing field. While specific examples using this compound are not yet prominent, the fundamental properties of related nitroaromatics suggest potential in this area. These polymers can undergo reversible oxidation and reduction, allowing them to store and release electrical energy.
In the field of nonlinear optics, the search for new materials with enhanced performance is ongoing. The combination of a strong donor (methoxy group) and acceptor (nitroso group) in this compound makes it an interesting candidate for further investigation and molecular engineering to optimize its NLO properties. As synthetic methodologies become more sophisticated, the precise incorporation of such chromophores into larger, well-defined architectures, such as polymers and dendrimers, could lead to materials with exceptional optical performance.
Environmental Fate, Transport, and Ecotoxicological Implications of 1 Methoxy 4 Nitrosobenzene
Environmental Occurrence and Distribution Pathways
There is no specific data documenting the measured concentrations or widespread occurrence of 1-Methoxy-4-nitrosobenzene in various environmental compartments such as air, water, or soil. Its presence in the environment is likely linked to anthropogenic activities due to its industrial relevance.
This compound, also known as p-nitrosoanisole, is recognized as a potential impurity in the manufacturing of Anisole (B1667542) and serves as a chemical intermediate or precursor in the synthesis of other compounds, such as p-Anisidine and 4-Nitroanisole (B1192098). Consequently, its release into the environment would likely originate from industrial facilities involved in the production or use of these chemicals.
Potential distribution pathways for this compound are hypothesized to include:
Wastewater Effluents: Discharge of untreated or inadequately treated wastewater from chemical manufacturing plants is a primary potential pathway for entry into aquatic systems.
Atmospheric Emissions: Volatilization from industrial processes or waste streams could lead to its release into the atmosphere.
Improper Waste Disposal: Leaching from landfills or improper disposal of industrial waste containing this compound could contaminate soil and groundwater.
The transport and partitioning of the compound in the environment would be governed by its physicochemical properties, which are not extensively documented.
Table 1: Postulated Environmental Distribution of this compound
| Environmental Sphere | Potential for Occurrence | Primary Transport Mechanism | Data Availability |
|---|---|---|---|
| Atmosphere | Low to Moderate (near sources) | Volatilization, atmospheric deposition | No data available |
| Hydrosphere (Water) | Moderate (near industrial discharge) | Industrial effluents, runoff | No data available |
| Lithosphere (Soil) | Moderate (near disposal sites) | Spills, waste disposal, sludge application | No data available |
| Biosphere | Unknown | Bioaccumulation potential is not studied | No data available |
Degradation and Transformation Processes in Environmental Media
Specific studies on the degradation and transformation of this compound in environmental media have not been identified. However, based on the chemistry of nitrosoaromatic compounds, several degradation pathways can be postulated.
Photodegradation: Aromatic compounds can undergo transformation when exposed to sunlight. Photolysis could be a potential degradation pathway for this compound in surface waters and in the atmosphere, although the specific reactions and products are not documented.
Chemical Transformation: The compound may undergo other abiotic transformations, but like other aspects of its environmental fate, this has not been studied in detail.
Without experimental data, the persistence of this compound in the environment remains uncharacterized.
Ecotoxicological Impact Assessment on Ecological Systems
There is a complete lack of specific ecotoxicological data for this compound. No studies were found that assess its toxicity to aquatic organisms (fish, invertebrates, algae), terrestrial organisms (soil invertebrates, plants), or microorganisms.
However, the broader class of nitroaromatic compounds, which are structurally related, are known to be toxic to a wide range of organisms. nih.govnih.govresearchgate.net These compounds can cause adverse effects and are often classified as environmental pollutants of concern. nih.govnih.gov The toxicity of these compounds is often linked to the nitro group, and while the nitroso group is different, it also renders the molecule reactive. It is plausible that this compound could exhibit toxic properties, but this requires empirical validation.
Table 2: Ecotoxicological Data for this compound
| Test Organism | Endpoint (e.g., LC50, EC50) | Result | Reference |
|---|---|---|---|
| Fish | Acute Toxicity (96-hr LC50) | No data available | N/A |
| Daphnia sp. | Acute Immobilisation (48-hr EC50) | No data available | N/A |
| Algae | Growth Inhibition (72-hr EC50) | No data available | N/A |
| Earthworm | Acute Toxicity (14-day LC50) | No data available | N/A |
Strategies for Environmental Risk Mitigation and Remediation
Given the absence of information on the environmental occurrence and impact of this compound, no specific risk mitigation or remediation strategies have been developed for this compound. However, general approaches used for sites contaminated with other nitroaromatic compounds could potentially be adapted. nih.govmdpi.com
Risk Mitigation:
Source Control: The primary mitigation strategy would involve minimizing or eliminating releases from industrial sources through improved manufacturing processes, waste treatment, and containment measures.
Wastewater Treatment: Implementation of advanced wastewater treatment technologies at manufacturing facilities could reduce the discharge of the compound into aquatic environments.
Potential Remediation Technologies: Should contamination with this compound be identified, the following technologies, proven effective for other nitroaromatics, might be considered for investigation:
Bioremediation: Utilizing microorganisms capable of degrading nitroaromatic compounds could be a cost-effective strategy. nih.govmdpi.comnih.gov This would involve either stimulating the indigenous microbial population (biostimulation) or introducing specialized microbes (bioaugmentation).
Phytoremediation: The use of plants to uptake and degrade or stabilize contaminants in soil and shallow groundwater has shown potential for some nitroaromatic explosives and could be explored. researchgate.net
Chemical Oxidation/Reduction: Advanced Oxidation Processes (AOPs) that generate highly reactive radicals could potentially destroy the compound. Chemical reduction using agents like zero-valent iron has been effective for other nitroaromatics and could transform this compound into a less toxic form.
Adsorption: Using activated carbon to adsorb the compound from contaminated water is a common and effective treatment for a wide range of organic pollutants.
The applicability and effectiveness of these strategies for this compound would require specific laboratory and field-scale studies.
Future Research Directions and Unresolved Challenges in 1 Methoxy 4 Nitrosobenzene Chemistry
Development of Highly Selective and Atom-Economical Synthetic Methods
The synthesis of nitrosoarenes, including 1-methoxy-4-nitrosobenzene, has traditionally relied on methods that often lack selectivity and generate significant waste. A primary challenge is the development of synthetic protocols that are both highly selective and atom-economical, aligning with the principles of green chemistry.
Future research should focus on moving beyond classical oxidation or reduction methods. One promising area is the direct, regioselective C-H nitrosation of anisole (B1667542). This approach would be highly atom-economical but requires overcoming the challenge of controlling regioselectivity to favor the para-isomer. Another advanced strategy involves the ipso-nitrosation of functionalized precursors like arylboronic acids or arylsilanes. researchgate.net This method offers excellent control over regiochemistry, a significant advantage over direct C-H functionalization. researchgate.net
The table below outlines potential modern synthetic strategies that warrant further investigation for the synthesis of this compound, comparing them in terms of selectivity and atom economy.
| Synthetic Strategy | Precursor | Potential Advantages | Key Challenges |
| Direct C-H Nitrosation | Anisole | High atom economy, readily available starting material. | Poor regioselectivity (ortho vs. para), harsh reaction conditions. |
| ipso-Nitrosodesilylation | 4-Methoxy-trimethylsilylbenzene | Excellent regioselectivity. researchgate.net | Requires pre-functionalized substrate, generation of silyl (B83357) waste. |
| ipso-Nitrosodeboronation | 4-Methoxyphenylboronic acid | Mild reaction conditions, high regioselectivity. | Stoichiometric boron waste. |
| Catalytic Oxidation of 4-Methoxyaniline | 4-Methoxyaniline | Potential for greener oxidants (e.g., H₂O₂, O₂). | Over-oxidation to the nitro compound, catalyst deactivation. |
Further research is needed to develop catalytic systems that can achieve these transformations under mild conditions with high efficiency and selectivity.
Exploration of Novel Catalytic and Transformative Reactions
This compound is a versatile building block for organic synthesis, primarily due to the reactivity of the nitroso group. It is a potent dienophile and electrophile, making it a valuable partner in various cycloaddition and condensation reactions.
A significant area for future exploration is its application in asymmetric catalysis. The nitroso-Diels-Alder reaction, for instance, provides rapid access to complex 3,6-dihydro-1,2-oxazine heterocycles, which are valuable intermediates for synthesizing amino alcohols. acs.org Developing chiral catalysts that can control the enantioselectivity of the reaction with this compound would be a major advancement.
Furthermore, the reduction of the nitroso group can lead to various nitrogen-containing functionalities. While reduction to the corresponding aniline (B41778) (4-methoxyaniline) is known, selective reduction to the hydroxylamine (B1172632) or azo- and azoxy-dimers presents an ongoing challenge. Future work should focus on developing chemoselective catalytic systems, potentially using electrochemical methods or novel heterogeneous catalysts, to control the reduction outcome. nih.govmdpi.com The development of one-pot reactions that combine the formation of this compound with subsequent transformations would also be a highly efficient approach to complex molecules. mdpi.com
Integration of Advanced Characterization Techniques for Dynamic Systems
Many reactions involving this compound proceed through transient or unstable intermediates. For example, its monomer-dimer equilibrium is a fundamental aspect of its chemistry that can influence reactivity. While standard spectroscopic techniques like NMR, IR, and Mass Spectrometry are used for characterizing the final products, they often fail to capture the dynamics of the reaction process itself. spectrabase.comnih.gov
Future research must integrate advanced, time-resolved characterization techniques to study these dynamic systems. In-situ spectroscopic methods, such as rapid-scan IR or stopped-flow UV-Vis spectroscopy, could provide invaluable data on reaction kinetics and the formation of short-lived intermediates. Computational modeling and Density Functional Theory (DFT) calculations should be employed in tandem with experimental work to predict reaction pathways, rationalize observed selectivities, and understand the electronic structure of transient species. This synergistic approach will be crucial for designing more efficient and selective transformations.
Translational Research into New Biological and Material Applications
The exploration of practical applications for this compound and its derivatives is still in its infancy. The structural motifs accessible from this compound, such as substituted anilines and complex heterocycles, are prevalent in pharmaceuticals and functional materials.
A key future direction is the synthesis of novel compounds for biological screening. For example, the oxazine (B8389632) products from nitroso-Diels-Alder reactions could serve as scaffolds for new antimicrobial or anticancer agents, similar to how other quinolone-based structures have shown antibiotic properties. nih.gov The electron-rich nature of the methoxy-substituted ring also makes it a candidate for incorporation into electroactive polymers or organic dyes. Research should be directed towards synthesizing and evaluating derivatives of this compound for properties such as fluorescence, conductivity, or nonlinear optical activity. This translational research will bridge the gap between fundamental chemistry and the development of new technologies.
Comprehensive Assessment of Environmental and Health Impacts
While the synthetic utility of this compound is being explored, a comprehensive understanding of its environmental fate and toxicological profile is critically lacking. Related compounds, such as nitrobenzene (B124822) and p-nitroanisole (1-methoxy-4-nitrobenzene), are known to have significant health impacts, including methemoglobinemia and potential carcinogenicity. industrialchemicals.gov.auepa.govwww.gov.ukcdc.gov
It is imperative that future research includes a thorough assessment of the environmental and health impacts of this compound. This includes studies on its biodegradability, potential for bioaccumulation, and its metabolic pathways in relevant organisms. Toxicological studies are needed to determine its acute and chronic effects. www.gov.uk Understanding the relationship between its structure and its biological activity is crucial for designing safer alternatives and for establishing proper handling and disposal protocols. This research is essential to ensure that the development of new applications based on this compound proceeds in an environmentally responsible and safe manner.
Q & A
Q. What are the recommended synthetic routes for 1-Methoxy-4-nitrosobenzene, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves nitrosation of 4-methoxyaniline derivatives. A validated method includes diazotization followed by controlled oxidation. For instance, in a two-step procedure, 4-methoxyaniline is first treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium intermediate, which is then reduced or oxidized to introduce the nitroso group . Reaction parameters like temperature, stoichiometry of nitrosating agents (e.g., NaNO₂/HCl), and solvent polarity (e.g., DCM or aqueous HCl) critically affect yield. Impurities such as nitro derivatives may form if oxidation is excessive, necessitating purification via column chromatography or recrystallization.
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
- Photochemical sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure, as nitroso compounds are prone to photoisomerization .
- Solvent compatibility : NMR or HPLC to assess solubility and stability in polar vs. non-polar solvents (e.g., acetonitrile vs. hexane).
Documented safety protocols (e.g., storage in amber vials at –20°C under inert gas) are essential to prevent dimerization or decomposition .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include a deshielded aromatic proton adjacent to the nitroso group (δ 8.2–8.5 ppm) and methoxy resonance at δ 3.8–4.0 ppm .
- IR Spectroscopy : Stretching vibrations for C–N=O (~1500 cm⁻¹) and O–CH₃ (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching theoretical mass (C₇H₇NO₂, m/z 153.05). Cross-validate with computational predictions (e.g., ACD/Labs Percepta) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved in structure elucidation?
Contradictions often arise from tautomerism (nitroso ↔ oxime) or isomerization. Strategies include:
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or nucleophilic substitution reactions?
The nitroso group acts as a dienophile in Diels-Alder reactions, with regioselectivity influenced by electron-donating methoxy substituents. Kinetic studies (e.g., UV-Vis monitoring) reveal rate enhancements in polar aprotic solvents (e.g., DMF) due to stabilization of transition states . For nucleophilic attacks (e.g., at the aromatic ring), Hammett plots can correlate substituent effects with reaction rates.
Q. How do solvent and pH conditions affect the electrochemical behavior of this compound?
Cyclic voltammetry in buffered aqueous vs. non-aqueous media shows pH-dependent redox peaks. In acidic conditions (pH < 3), the nitroso group undergoes reversible reduction to hydroxylamine (–NHOH), while alkaline environments favor irreversible oxidation to nitro derivatives. Solvents like acetonitrile enhance electron transfer kinetics compared to water .
Q. What strategies mitigate hazards when handling this compound in large-scale reactions?
- Engineering controls : Use closed systems with local exhaust ventilation to limit aerosol formation .
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Waste management : Neutralize nitroso compounds with reducing agents (e.g., FeSO₄) before disposal .
Methodological Guidance
Q. Designing kinetic studies for nitroso group reactions: What parameters are critical?
Q. How to validate computational models predicting the bioactivity of this compound derivatives?
- Docking studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450) and compare binding energies to experimental IC₅₀ values.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
